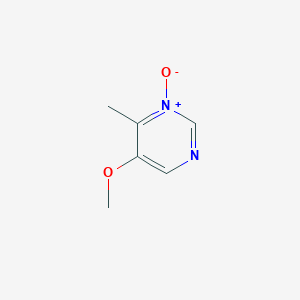
5-Methoxy-6-methylpyrimidine 1-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methoxy-6-methylpyrimidine 1-oxide is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound is a pyrimidine derivative that is commonly used as a reagent in organic chemistry. It has also been studied for its potential biological effects, particularly in the field of cancer research.
Mechanism Of Action
The mechanism of action of 5-Methoxy-6-methylpyrimidine 1-oxide is not fully understood. However, it is believed to act by inducing oxidative stress in cells, leading to cell death. It may also affect the expression of certain genes involved in cell growth and proliferation.
Biochemical And Physiological Effects
Studies have shown that 5-Methoxy-6-methylpyrimidine 1-oxide can affect several biochemical and physiological processes in cells. It has been shown to induce the production of reactive oxygen species, which can lead to oxidative stress and cell death. It may also affect the expression of certain genes involved in cell growth and proliferation.
Advantages And Limitations For Lab Experiments
One advantage of using 5-Methoxy-6-methylpyrimidine 1-oxide in lab experiments is its relative ease of synthesis. It is also relatively stable and can be stored for long periods of time. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Future Directions
There are several potential future directions for research involving 5-Methoxy-6-methylpyrimidine 1-oxide. One area of interest is its potential as an anti-cancer agent. Further studies are needed to fully understand its mechanism of action and to determine its efficacy in vivo. Another area of interest is its potential as a reagent in organic chemistry. Studies are needed to explore its potential applications in this field. Additionally, further studies are needed to explore its potential effects on other biochemical and physiological processes in cells.
Synthesis Methods
The synthesis of 5-Methoxy-6-methylpyrimidine 1-oxide can be achieved through several methods. One common method involves the reaction of 5-methoxy-6-methylpyrimidine with hydrogen peroxide in the presence of a catalyst. Another method involves the reaction of 5-methoxy-6-methylpyrimidine with a peracid, such as peracetic acid.
Scientific Research Applications
5-Methoxy-6-methylpyrimidine 1-oxide has been studied for its potential applications in scientific research. One area of interest is its potential as an anti-cancer agent. Studies have shown that this compound can induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the growth of cancer cells in vitro.
properties
CAS RN |
114969-98-1 |
|---|---|
Product Name |
5-Methoxy-6-methylpyrimidine 1-oxide |
Molecular Formula |
C6H8N2O2 |
Molecular Weight |
140.14 g/mol |
IUPAC Name |
5-methoxy-6-methyl-1-oxidopyrimidin-1-ium |
InChI |
InChI=1S/C6H8N2O2/c1-5-6(10-2)3-7-4-8(5)9/h3-4H,1-2H3 |
InChI Key |
JZZNUIIELZOMMK-UHFFFAOYSA-N |
SMILES |
CC1=[N+](C=NC=C1OC)[O-] |
Canonical SMILES |
CC1=[N+](C=NC=C1OC)[O-] |
synonyms |
Pyrimidine, 5-methoxy-4-methyl-, 3-oxide (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



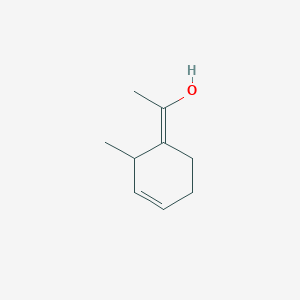

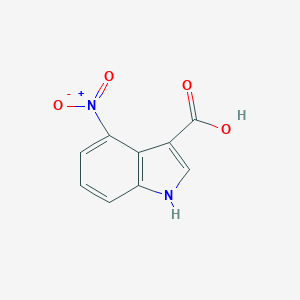
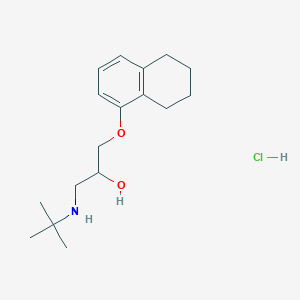
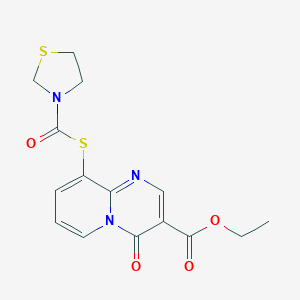
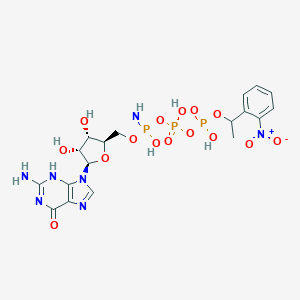
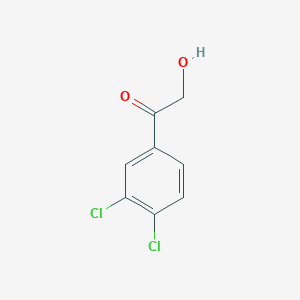
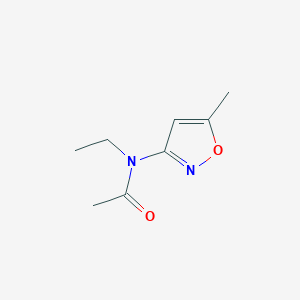
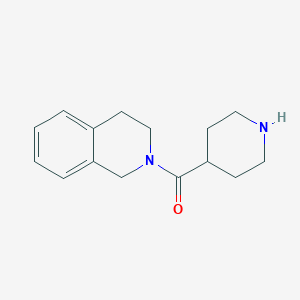
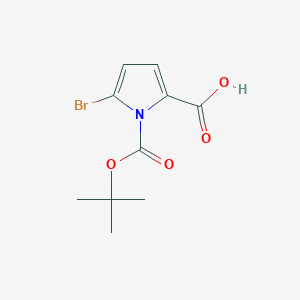
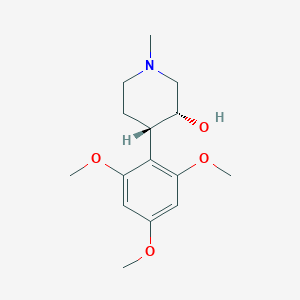
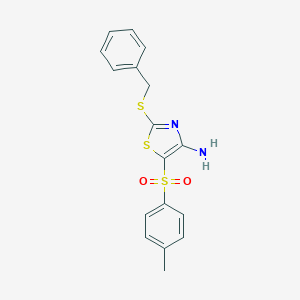

![Pentafluorophenyl [4-(hydroxymethyl)phenoxy]acetate](/img/structure/B55163.png)